Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . This compound is known for its unique structural features, which include a methoxy group and a propenyl ether linkage attached to a benzene ring. It is often used in various chemical research and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
The synthesis of 1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methoxy-4-hydroxybenzene and 2-methyl-2-propenyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions using a strong base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Reaction Mechanism: The hydroxyl group of 1-methoxy-4-hydroxybenzene undergoes nucleophilic substitution with 2-methyl-2-propenyl bromide, forming the desired ether linkage.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the propenyl group to a propyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE can be compared with other similar compounds:
1-METHOXY-4-{[(4-METHYL-4-PENTENYL)OXY]METHYL}BENZENE: This compound has a similar structure but with a different alkyl group, leading to variations in reactivity and applications.
1-METHOXY-4-{[(2-{[(4-METHOXYBENZYL)OXY]METHYL}-2-PROPENYL)OXY]METHYL}BENZENE:
The uniqueness of 1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
189366-67-4 |
---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-methoxy-4-(2-methylprop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C12H16O2/c1-10(2)8-14-9-11-4-6-12(13-3)7-5-11/h4-7H,1,8-9H2,2-3H3 |
InChI-Schlüssel |
GIHXAFIUXXGQID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.